An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl 2-chlorobenzoate
An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl 2-chlorobenzoate
Abstract
This technical guide provides a comprehensive scientific overview of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, a substituted phenyl benzoate of interest to researchers in medicinal chemistry and synthetic organic chemistry. This document delineates the molecule's structural features, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the strategic implementation of classical organic reactions, including aromatic formylation and Schotten-Baumann esterification, for its synthesis. Furthermore, this guide presents a complete, albeit predicted, spectroscopic characterization profile, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to aid in its identification and quality control. Due to the absence of published experimental spectra for this specific molecule, this guide leverages spectral data from analogous compounds and predictive algorithms to provide a robust analytical framework. Safety protocols and handling guidelines are also discussed. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel aromatic compounds.
Introduction and Nomenclature
2-Ethoxy-4-formylphenyl 2-chlorobenzoate (CAS No. 381674-61-9) is an aromatic ester derivative. Its structure incorporates three key functional groups: an ethoxy ether, a benzaldehyde, and a chlorobenzoate ester. This combination of functionalities makes it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems or as a scaffold in drug discovery programs. The nomenclature can be systematically deconstructed:
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2-chlorobenzoate: This is the ester portion, derived from 2-chlorobenzoic acid.
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2-Ethoxy-4-formylphenyl: This is the phenol-derived portion of the ester. The phenyl ring is substituted at position 2 with an ethoxy group (-OCH₂CH₃) and at position 4 with a formyl group (-CHO).
Understanding this nomenclature is key to deducing the synthetic precursors: 4-formyl-2-ethoxyphenol and 2-chlorobenzoyl chloride.
Chemical Structure and Physicochemical Properties
The structural arrangement of functional groups dictates the molecule's reactivity and physical properties. The electron-donating ethoxy group and the electron-withdrawing formyl and chlorobenzoyl groups create a complex electronic environment within the molecule.
Caption: Overall synthetic workflow for the target compound.
Stage 1: Synthesis of 4-Formyl-2-ethoxyphenol
This intermediate is not commonly available commercially and requires synthesis. The introduction of a formyl group onto a phenol ring can be accomplished via several named reactions. The choice of reaction depends on the desired regioselectivity and available starting materials. Starting from the commercially available 3-ethoxyphenol, a formyl group can be directed to the para position relative to the hydroxyl group.
Method A: Duff Reaction (Para-Formylation)
The Duff reaction utilizes hexamethylenetetramine in an acidic medium (like acetic or trifluoroacetic acid) to formylate electron-rich aromatic rings, such as phenols. [1]While formylation typically occurs ortho to the activating group, para substitution can be achieved if the ortho positions are blocked or less sterically accessible. [1]For 3-ethoxyphenol, the position para to the hydroxyl group (position 4) is sterically unhindered and activated, making it a viable target for formylation.
Method B: Reimer-Tiemann Reaction
This reaction employs chloroform and a strong base (e.g., NaOH) to achieve ortho-formylation of phenols. [2][3]The reactive species is dichlorocarbene. [4]While strongly favoring the ortho position, some para product is often formed. For 3-ethoxyphenol, the ortho positions are 2 and 6. The Reimer-Tiemann reaction would likely yield a mixture of 2-formyl- and 6-formyl-3-ethoxyphenol, making it a less direct route to the desired 4-formyl intermediate. Therefore, the Duff reaction is the more strategically sound approach.
Experimental Protocol: Synthesis of 4-Formyl-2-ethoxyphenol (Conceptual via Duff Reaction)
This protocol is a generalized procedure based on the principles of the Duff reaction and should be optimized for this specific substrate.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxyphenol (1.0 eq) and hexamethylenetetramine (1.5 eq).
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Solvent Addition: Add glacial acetic acid or a mixture of acetic acid and glycerol as the solvent.
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Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Hydrolysis: After cooling, add an aqueous solution of hydrochloric or sulfuric acid to the reaction mixture and heat to reflux for 30-60 minutes to hydrolyze the intermediate imine. [5]5. Work-up and Isolation: Cool the mixture and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-formyl-2-ethoxyphenol.
Stage 2: Synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate
This transformation is an esterification, for which the Schotten-Baumann reaction is ideally suited. This method involves the acylation of an alcohol or phenol with an acyl chloride in the presence of an aqueous base. [6][7]The use of a biphasic system (e.g., dichloromethane and water) is common, where the base in the aqueous phase neutralizes the HCl byproduct, driving the reaction to completion. [8] Experimental Protocol: Schotten-Baumann Esterification
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Reactant Preparation: In a flask, dissolve 4-formyl-2-ethoxyphenol (1.0 eq) in a 10% aqueous sodium hydroxide solution and cool the mixture in an ice bath.
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Acyl Chloride Preparation: In a separate dropping funnel, dissolve 2-chlorobenzoyl chloride (1.1 eq) in an organic solvent immiscible with water, such as dichloromethane (DCM) or diethyl ether. [9]3. Reaction: Add the solution of 2-chlorobenzoyl chloride dropwise to the vigorously stirred, cooled phenoxide solution over 20-30 minutes.
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Reaction Completion: After the addition is complete, allow the mixture to stir vigorously for an additional 1-2 hours at room temperature. The completion of the reaction can often be detected by the disappearance of the pungent smell of the benzoyl chloride. [6]5. Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and finally with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-Ethoxy-4-formylphenyl 2-chlorobenzoate.
Spectroscopic Characterization (Predicted)
As no experimental spectra for 2-Ethoxy-4-formylphenyl 2-chlorobenzoate are available in the public domain, the following characterization data are predicted based on established principles of spectroscopy and data from analogous structures. [10][11]These predictions are invaluable for guiding the characterization of a newly synthesized sample.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the ethoxy group protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde H | ~9.9 | Singlet (s) | 1H | -CHO |
| Aromatic Hs | ~7.2 - 8.0 | Multiplet (m) | 7H | Ar-H |
| Ethoxy CH₂ | ~4.2 | Quartet (q) | 2H | -OCH₂CH₃ |
| Ethoxy CH₃ | ~1.5 | Triplet (t) | 3H | -OCH₂CH₃ |
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Causality: The aldehyde proton is highly deshielded and appears far downfield (>9.5 ppm). The aromatic protons will reside in a complex multiplet region due to the varied electronic environments. The ethoxy group will exhibit a characteristic quartet for the methylene protons (adjacent to 3 methyl protons) and a triplet for the methyl protons (adjacent to 2 methylene protons).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be characterized by two carbonyl signals and a series of signals in the aromatic region.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aldehyde C=O | ~191 | -CHO |
| Ester C=O | ~164 | -C(=O)O- |
| Aromatic Cs | ~110 - 155 | Ar-C |
| Ethoxy CH₂ | ~65 | -OCH₂CH₃ |
| Ethoxy CH₃ | ~15 | -OCH₂CH₃ |
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Causality: Carbonyl carbons are significantly deshielded, with aldehyde carbons typically appearing further downfield than ester carbons. [10][12]The numerous aromatic carbons will give rise to a cluster of peaks. The aliphatic carbons of the ethoxy group will be the most shielded, appearing furthest upfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and various C-H and C-O stretching vibrations.
Table 4: Predicted FT-IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2900-2980 | Medium | Aliphatic C-H Stretch |
| ~2720, ~2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1745 | Strong | Ester C=O Stretch |
| ~1705 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | Aryl-O-C (Ester) Stretch |
| ~1100 | Strong | Aryl-O-C (Ether) Stretch |
| ~750 | Strong | C-Cl Stretch |
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Causality: The ester carbonyl stretch typically appears at a higher frequency than an aldehyde carbonyl. [10]The presence of two distinct peaks in the carbonyl region (1650-1800 cm⁻¹) would be a key diagnostic feature. The characteristic C-H stretches for aldehydes (a doublet around 2720/2820 cm⁻¹) are also important identifiers.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak should be observed at m/z = 304, corresponding to the molecular weight of the compound. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (due to the ³⁷Cl isotope). [13]* Key Fragmentation Pathways:
Safety and Handling
Specific toxicology data for 2-Ethoxy-4-formylphenyl 2-chlorobenzoate is not available. Therefore, handling should be based on the potential hazards of its precursors and related functional groups.
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General Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Precursor Hazards:
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2-Chlorobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with extreme care.
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Phenols: Generally toxic and can cause skin irritation or burns.
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Hazard Statements (Predicted, based on similar compounds): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4][15]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Ethoxy-4-formylphenyl 2-chlorobenzoate is a synthetically accessible molecule with potential applications in chemical research. This guide provides a robust framework for its synthesis via a logical pathway involving Duff formylation and Schotten-Baumann esterification. While experimental spectroscopic data is currently lacking, the predicted analytical data herein serves as a crucial reference for identity confirmation and purity assessment for researchers undertaking its synthesis. As with any novel compound, all handling and synthesis should be performed by trained personnel with appropriate safety precautions.
References
- Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1988.
-
Wikipedia. Duff reaction. [Link]
- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (4), 824–828.
-
Quora. What is the Reimer-Tiemann reaction?. [Link]
-
Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]
-
PSIBERG. Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
RepHip UNR. A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
SATHEE CUET. Chemistry Schotten Baumann Reaction. [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. [Link]
-
Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]
-
Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Chemaxon. NMR Predictor Guide: Which Type Is Best for You?. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
nmrdb.org. Predict 13C carbon NMR spectra. [Link]
-
University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
-
DigitalCommons@University of Nebraska - Lincoln. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PMC. Infrared Spectral Descriptors for Reaction Yield Prediction: Toward Redefining Experimental Spaces. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Loba Chemie. 2-ETHOXYPHENOL FOR SYNTHESIS. [Link]
-
LookChem. Cas 94-71-3,2-Ethoxyphenol. [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
-
Supporting Information. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. whitman.edu [whitman.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. rsc.org [rsc.org]
